molecular formula C18H18N2O4S B2375949 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 381693-70-5

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No. B2375949
M. Wt: 358.41
InChI Key: YCGHFJPOWUYQNW-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • The synthesis and evaluation of thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal activities. These compounds exhibit a locking molecular conformation due to intramolecular hydrogen bonding, which contributes to their biological efficacy (Vasu et al., 2005).

Anticancer Activity

  • A study on benzothiophene carboxamide derivatives revealed their potential as inhibitors of Plasmodium falciparum enoyl‐ACP reductase, a promising target for antimalarial therapy. Among these, certain compounds demonstrated potent inhibitory effects, highlighting their potential for antimalarial drug development (Banerjee et al., 2011).

  • Another study focused on the synthesis of new thiazole derivatives, including 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, which were investigated for their antitumor activity. Some of these compounds showed a significant ability to inhibit the in vitro growth of human tumor cells, underscoring the potential of 5-arylmethylthiazole derivatives in searching for new anticancer agents (Ostapiuk et al., 2017).

Antitubercular Activity

  • Research on 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs derived from 3-amino-2-arylquinazolin-4(3H)-one has shown good yields in synthesizing these compounds. They were evaluated for their in vitro antibacterial activity and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited promising antitubercular and antibacterial activities (Rao & Subramaniam, 2015).

properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c19-16(21)15-10-5-1-4-8-14(10)25-18(15)20-17(22)13-9-23-11-6-2-3-7-12(11)24-13/h2-3,6-7,13H,1,4-5,8-9H2,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGHFJPOWUYQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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